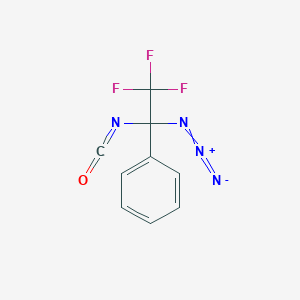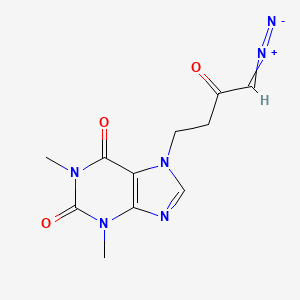![molecular formula C8H15NO5 B14621533 2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid CAS No. 59881-65-1](/img/structure/B14621533.png)
2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxybutyl group attached to a diacetic acid moiety through an azanediyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid typically involves the reaction of 1-hydroxybutan-2-amine with diacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The azanediyl linkage allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxybutyl group and azanediyl linkage play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic interventions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(2-Hydroxyethyl)azanediyl]diacetic acid
- 2,2’-[(Methylazanediyl)diacetic acid
- 2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(2-hydroxyphenyl)acetic acid
Uniqueness
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid is unique due to its specific hydroxybutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
59881-65-1 |
|---|---|
Fórmula molecular |
C8H15NO5 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-[carboxymethyl(1-hydroxybutan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C8H15NO5/c1-2-6(5-10)9(3-7(11)12)4-8(13)14/h6,10H,2-5H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
NQJCZSXETPQMCK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)

![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)


![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)




